molecular formula C13H8F2N2OS2 B2592135 2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 477859-73-7

2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2592135
CAS No.: 477859-73-7
M. Wt: 310.34
InChI Key: ITGQATWLVAWECR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H8F2N2OS2. It contains elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 310.34. Other properties like melting point, boiling point, density, etc., are not provided in the search results. These properties can be determined using various analytical techniques.

Scientific Research Applications

Antitumor Activity

  • The synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds show potential as novel antitumor agents due to their comparable activity to doxorubicin in some cases (Hafez & El-Gazzar, 2017).

Antimicrobial Evaluation

  • A novel series of pyrazolopyrimidine ring systems, incorporating phenylsulfonyl moiety, have shown significant antimicrobial activities, outperforming the reference drug in some instances. These findings suggest their application in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Dihydrofolate Reductase Inhibitors

  • Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has unveiled compounds with excellent inhibitory action against human dihydrofolate reductase (DHFR), showcasing their promise as antitumor agents. This study highlights the scaffold's high potential for dual human TS-DHFR inhibitory activity (Gangjee et al., 2007).

Synthesis and Properties of Polymers

  • The development of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages has been reported, showing outstanding solubility, thermal stability, and low refractive indexes. These polymers have potential applications in high-performance materials due to their unique properties (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).

Aldose Reductase Inhibitors

  • Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, making them potential candidates for treating conditions related to oxidative stress and aldose reductase activity (La Motta et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is recommended to handle all chemicals with appropriate safety measures, including the use of personal protective equipment .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS2/c14-12(15)20-13-16-9-6-7-19-10(9)11(18)17(13)8-4-2-1-3-5-8/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQATWLVAWECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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